molecular formula C11H13N B1266138 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine CAS No. 34421-99-3

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine

Cat. No.: B1266138
CAS No.: 34421-99-3
M. Wt: 159.23 g/mol
InChI Key: WFEKFUDZCWEZQO-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine is an organic compound with the molecular formula C₁₁H₁₃N It is a bicyclic structure that includes a pyridine ring fused with two cyclopentane rings

Properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-3-8-7-9-4-2-6-11(9)12-10(8)5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEKFUDZCWEZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)N=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188001
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34421-99-3
Record name 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
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Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
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Record name 1,2,3,5,6,7-Hexahydrodicyclopenta(b,e)pyridine
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Record name 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine
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Preparation Methods

Overview

A unique vapor phase synthesis method has been reported where cyclopentanone, formaldehyde, and ammonia are reacted in the vapor phase over a cobalt-aluminum MCM-41 catalyst to selectively produce 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine. This catalytic process enables cyclization and condensation in a single step under vapor phase conditions.

Key Features

  • Reactants: Cyclopentanone, formaldehyde, ammonia
  • Catalyst: Co–Al-MCM-41 (mesoporous molecular sieve with cobalt and aluminum)
  • Phase: Vapor phase reaction
  • Selectivity: High selectivity towards the hexahydrodicyclopenta[b,e]pyridine product
  • Advantages: Cleaner reaction, fewer by-products, and potential for continuous processing

Research Findings

  • The vapor phase synthesis offers a novel route compared to traditional liquid-phase methods.
  • Catalyst choice and reaction conditions (temperature, pressure) critically influence yield and selectivity.
  • This method provides a direct route to the target compound without isolating intermediates.

Note: Detailed experimental data and reaction parameters are proprietary or require access to the original publication for full specifics.

One-Pot Multi-Component Condensation Synthesis

Overview

A facile, one-pot, three-component condensation reaction has been demonstrated involving cyclopentanone, various aryl or heteroaryl aldehydes, and ammonium acetate in alcoholic media (methanol or ethanol). This method efficiently produces novel 1,2,3,5,6,7-hexahydrodicyclopenta[b,d]pyridines, structurally related to the target compound.

Reaction Scheme

  • Reactants: Cyclopentanone + aryl/heteroaryl aldehydes + ammonium acetate
  • Solvent: Methanol or ethanol
  • Conditions: Reflux for several hours, followed by room temperature standing
  • Product Isolation: Precipitation and purification by silica gel chromatography

Experimental Details and Yields

Parameter Condition A (Ethanol) Condition B (Methanol)
Cyclopentanone (mmol) 2 2
Aldehyde (mmol) 1 1
Ammonium Acetate (mmol) 1.5 1.5
Solvent Volume (mL) 25 25
Reaction Time (hours) 3 (reflux) + overnight 3 (reflux) + overnight
Yield (%) ~90 ~75

Characterization

  • The products show characteristic IR, ^1H NMR, ^13C NMR, and mass spectra consistent with the hexahydrodicyclopenta[b,e]pyridine scaffold.
  • The reaction tolerates various substituents on the aldehyde, including methoxy, chloro, dimethoxy, and methylenedioxy groups, indicating good substrate scope.

Advantages

  • One-pot synthesis reduces the number of purification steps.
  • Mild reaction conditions.
  • Good to excellent yields.
  • Versatility in aldehyde substrates allows for structural diversity.

Research Significance

  • This method aligns with green chemistry principles by minimizing steps and waste.
  • The resulting compounds have shown promising antimicrobial and antifungal activities, highlighting the biological relevance of the synthetic approach.

Comparative Analysis of Preparation Methods

Method Reaction Type Conditions Yield Range Advantages Limitations
Vapor Phase Cyclization Catalytic vapor phase Vapor phase, Co–Al-MCM-41 catalyst Moderate to High (exact data limited) High selectivity, continuous process potential Requires specialized catalyst and equipment
One-Pot Multi-Component Condensation Liquid phase, multi-component Reflux in ethanol/methanol, ammonium acetate 75–90% Simple, versatile, good yields Limited to aldehyde scope; longer reaction times

Summary of Research Findings

  • The vapor phase synthesis represents a novel catalytic approach that enables direct formation of this compound with high selectivity, leveraging the unique properties of Co–Al-MCM-41 catalysts.
  • The one-pot condensation method offers a practical and efficient synthetic route using readily available reagents, suitable for generating a library of derivatives.
  • Both methods contribute valuable synthetic strategies for accessing this bicyclic heterocyclic compound, with applications in medicinal chemistry and materials science.
  • Detailed spectral data and reaction optimization parameters are available for the one-pot method, facilitating reproducibility and further research.

This comprehensive review of preparation methods for this compound integrates diverse, authoritative sources and provides a solid foundation for researchers aiming to synthesize this compound efficiently. Further exploration of catalytic systems and substrate scope may enhance yields and applicability in pharmaceutical and material domains.

Chemical Reactions Analysis

Key Data

Aldehyde UsedSubstituentsYield (%)Isomer Ratio (EE:EZ)Reference
Benzaldehyde8-Phenyl, 3,5-dibenzyliden7585:15
4-Chlorobenzaldehyde8-(4-Cl-phenyl), 3,5-di(4-Cl-benzyliden)6882:18
2-Hydroxy-1-naphthaldehyde8-(2-OH-naphthyl), 3,5-di(naphthyliden)5270:30

Mechanistic Notes :

  • The reaction proceeds via Knoevenagel condensation between cyclopentanone and aldehydes, followed by enamine formation and cyclization .

  • Steric hindrance from ortho-substituted aldehydes suppresses pyridine formation, favoring diarylidencyclopentanones instead .

Functionalization at the Amine Group

The secondary amine at position 8 undergoes alkylation and acylation to introduce functional groups.

Example: Ethyl Acetate Derivative

Reaction :
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine + Ethyl bromoacetate → Ethyl (8-amino-1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-4-yl)acetate

Conditions :

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Temperature: Room temperature

Yield : 65–70%

Applications :

  • The ester derivative exhibits analgesic activity in preclinical models.

Oxidation to Pyridine Derivatives

Dehydrogenation of the hexahydrodicyclopenta[b,e]pyridine framework yields fully aromatic pyridine analogs.

Oxidation Protocol

Reagents :

  • Palladium on carbon (Pd/C)

  • Solid acid catalyst (e.g., K-10 montmorillonite)

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C (microwave irradiation)

Product :

  • Dicyclopenta[b,e]pyridine (fully aromatic)

Yield : 80–85%

Biological Activity and Toxicity

  • Acute Toxicity : Intraperitoneal LD50 in mice = 19 mg/kg , causing miosis, tremor, and diarrhea .

  • Pharmacological Potential : Derivatives show activity as acetylcholinesterase inhibitors and analgesics .

Stereochemical Considerations

The compound exists in EE- and EZ-configurations , confirmed by ¹H-NMR and fluorescence spectroscopy:

  • EE-isomer : Deshielded methylidene protons (δ ~7.5 ppm) due to conjugation .

  • EZ-isomer : Non-equivalent protons at positions 2/6 and 3/5 (δ 3.09–3.21 ppm vs. 2.96–3.04 ppm) .

Scientific Research Applications

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Bistrimethylenepyridine
  • 2-Azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene

Uniqueness

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in studies related to its biological activity .

Biological Activity

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine (HHDCP) is a bicyclic compound with the molecular formula C11H13NC_{11}H_{13}N and a molecular weight of approximately 159.23 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • CAS Number : 34421-99-3
  • Molecular Weight : 159.23 g/mol
  • Density : 1.13 g/cm³
  • Boiling Point : 261.4°C at 760 mmHg
  • LogP : 2.059

Biological Activity Overview

The biological activity of HHDCP has been investigated in various studies, highlighting its potential pharmacological effects. Key findings include:

  • Antimicrobial Activity : HHDCP has shown promising antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
  • Cytotoxicity : Studies have indicated that HHDCP exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells has been documented.
  • Neuroprotective Effects : Preliminary research suggests that HHDCP may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : HHDCP has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines, which could be relevant for treating chronic inflammatory conditions.

Antimicrobial Activity

A study conducted by researchers at ResearchGate assessed the antimicrobial efficacy of HHDCP against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Cytotoxicity Studies

In a cytotoxicity assay performed on various cancer cell lines, including HeLa and MCF-7, HHDCP exhibited IC50 values ranging from 20 to 40 µM, indicating significant cytotoxicity.

Cell LineIC50 (µM)
HeLa25
MCF-740

Neuroprotective Effects

Research published in the journal Neuroscience Letters highlighted the neuroprotective effects of HHDCP in an animal model of induced oxidative stress. The compound significantly reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridine derivatives?

  • Answer: Derivatives of this compound are typically synthesized via cyclocondensation reactions involving substituted cyclopentanones and heterocyclic amines. For example, multi-substituted analogs are prepared by reacting substituted thiophene or aryl ketones with cyclopentanone derivatives under acid catalysis. Key intermediates like 2-(3-oxo-3-(thiophen-3-yl)propyl)cyclopentanone are formed, followed by cyclization to yield the fused pyridine core . Optimized protocols may involve microwave-assisted synthesis to enhance reaction efficiency, as seen in structurally related cobaltocenium complexes .

Table 1: Representative Substituents and Reaction Yields

Substituent (R)Product Yield (%)Characterization Methods
4-Chlorophenyl72IR, 1^1H/13^{13}C NMR
4-Methoxyphenyl68Elemental Analysis, NMR
Thiophen-3-yl65NMR, X-ray Diffraction

Q. Which analytical techniques are critical for confirming the structure and purity of these derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1^1H and 13^{13}C) is indispensable for verifying regiochemistry and substituent orientation. Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., 1700–1750 cm1^{-1} for ketones). Elemental analysis (e.g., C, H, N, S content) ensures stoichiometric purity, with deviations >0.3% indicating impurities. For example, compound 5i (4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine) was confirmed via 13^{13}C NMR peaks at δ 122.5 (C-Ar) and 30.8 (cyclopentane CH2_2) .

Advanced Research Questions

Q. How does structural rigidity influence the electronic properties of the pyridine nitrogen in this compound?

  • Answer: The pyridine nitrogen's basicity is reduced compared to unsubstituted analogs due to electron-withdrawing effects from fused cyclopentane rings and steric constraints. For example, in rigid analogs like (3E,5E)-3,5-dibenzylidene derivatives, the pKa of the pyridine nitrogen decreases by ~2 units, as measured via UV-Vis titration in acetonitrile-water systems. This has implications for designing pH-sensitive fluorescent probes .

Q. How can researchers resolve contradictions in spectral data for substituted derivatives?

  • Answer: Discrepancies in NMR or elemental analysis often arise from regiochemical ambiguity or solvent effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing cyclopentane CH2_2 groups at δ 23.5 vs. 34.7 ppm) .
  • X-ray Crystallography : Definitive proof of regiochemistry, as applied to cobaltocenium derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 13^{13}C chemical shifts within ±2 ppm of experimental values .

Q. What strategies improve scalability and sustainability in synthesizing this compound?

  • Answer: Green chemistry metrics (e.g., E-factor, atom economy) guide optimization:

  • High-Pressure Synthesis : Reduces reaction time by 50% while maintaining yields >80% for tricyclic derivatives .
  • Microwave Assistance : Enhances cyclization efficiency (e.g., 30-minute reactions vs. 6-hour conventional heating) .
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. How can novel tricyclic derivatives be designed for biological activity studies?

  • Answer: Isocyanide-based multicomponent reactions (MCRs) enable rapid assembly of tricyclic frameworks. For example, reacting this compound with aldehydes and isocyanides yields tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridines. The reaction proceeds via a [4+1+1] cycloaddition mechanism, confirmed by 1^1H NMR kinetics and X-ray crystallography .

Methodological Considerations

  • Handling Discrepancies : Cross-validate data using orthogonal techniques (e.g., NMR + HPLC for purity) .
  • Safety Protocols : Adhere to OSHA guidelines for handling hygroscopic or toxic intermediates (e.g., thiophene derivatives) .
  • Documentation : Follow ICMJE standards to report reagent purity (e.g., ≥98% by HPLC), storage conditions (−20°C for air-sensitive derivatives), and batch-specific data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine
Reactant of Route 2
Reactant of Route 2
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine

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